N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide
Description
N-[(E)-(2-Hydroxy-1,2-diphenylethylidene)amino]benzamide is a benzamide derivative featuring a planar enamine scaffold formed by the condensation of a 2-hydroxy-1,2-diphenylethylidene moiety with a benzamide core.
Properties
CAS No. |
104662-64-8 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide |
InChI |
InChI=1S/C21H18N2O2/c24-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-23-21(25)18-14-8-3-9-15-18/h1-15,20,24H,(H,23,25)/b22-19+ |
InChI Key |
OQZHQQZPEZMINH-ZBJSNUHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide typically involves the condensation of 2-hydroxy-1,2-diphenylethylidene with benzamide. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and other biological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide with structurally and functionally related benzamide derivatives.
Structural Analogues with N,O-Bidentate Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
- Structure : Contains a tertiary alcohol and methyl-substituted benzamide.
- Key Feature : N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization.
- Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide ():
- Structure: Features a dihydroxybenzylideneamino group and sulfonamide linkage.
- Key Feature : Forms 1D polymer chains via O–H⋯O/N–H⋯N hydrogen bonds and π-π interactions.
- Application : Used in metal complexation and bioactivity studies.
- Differentiation : The sulfonamide group and oxazole ring introduce additional hydrogen-bonding sites absent in the target compound .
Pharmacological Analogues
- Structure : A substituted benzamide with morpholine and cyclohexylamine groups.
- Key Feature : Potent EZH2 inhibitor with IC₅₀ < 10 nM, acting via histone methylation suppression.
- Differentiation : The target compound lacks the morpholine and tertiary amine functionalities critical for EPZ011989’s epigenetic activity .
Substituted Benzamides in Drug Discovery
- General Structure : Benzamides with methoxy-, ethoxy-, propoxy-, and isopropoxy-phenyl substituents.
- Key Feature : Hydrophobic alkoxy groups enhance membrane permeability.
- Differentiation : The target compound’s diphenylethylidene group may reduce solubility but improve aromatic interactions in binding pockets .
Sulfamoyl-Benzamide Derivatives
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide ():
- Structure : Combines sulfamoyl and enamine groups.
- Synthesis : Uses acetic acid-sodium acetate medium for cyclization.
- Differentiation : The sulfamoyl group introduces acidity and hydrogen-bonding capacity absent in the target compound .
Pesticide-Related Benzamides ()
- Examples: Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide), Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide).
- Key Feature : Halogenated aryl groups and ether linkages enhance pesticidal activity.
- Differentiation : The target compound’s hydroxy-diphenylethylidene group is structurally distinct from the halogenated motifs in these agrochemicals .
Table 1: Comparative Overview of Key Compounds
Biological Activity
N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide, a Schiff base compound, has garnered attention due to its diverse biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide is , with a molecular weight of approximately 330.38 g/mol. The compound features a Schiff base linkage characterized by the presence of an imine group () and hydroxyl functionality that contributes to its biological activity.
Structural Representation:
Synthesis
The synthesis of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone under acidic or basic conditions. The following general reaction scheme can be employed:
- Reactants: Benzohydrazide + Aldehyde (e.g., benzaldehyde)
- Conditions: Stirring in methanol at elevated temperatures (e.g., 373 K)
- Product Isolation: Recrystallization from suitable solvents
Antimicrobial Properties
Research indicates that Schiff bases exhibit significant antimicrobial activity. N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide has been tested against various bacterial strains and fungi. Studies show that the compound demonstrates potent activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 100 µg/mL |
| Candida albicans | 14 | 75 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicate that N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide effectively scavenges free radicals, demonstrating potential as a natural antioxidant.
Table 2: Antioxidant Activity Assessment
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 80 |
Case Studies
A notable study published in PMC highlighted the structural analysis and biological evaluation of Schiff bases derived from benzohydrazide. The study indicated that compounds similar to N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide exhibited significant fungicidal and bactericidal properties due to their ability to form hydrogen bonds and coordinate with metal ions in biological systems .
Another investigation focused on the anticancer potential of Schiff bases, including this compound, revealing cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
